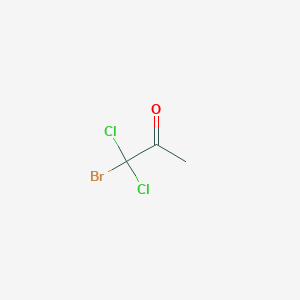![molecular formula C15H11F2N3O2S B129626 6-(2,4-二氟苯氧基)-8-甲基-2-(甲硫基)吡啶并[2,3-d]嘧啶-7(8H)-酮 CAS No. 449811-12-5](/img/structure/B129626.png)
6-(2,4-二氟苯氧基)-8-甲基-2-(甲硫基)吡啶并[2,3-d]嘧啶-7(8H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a kinase modulator . It has a molecular formula of C15H11F2N3O2S and a molecular weight of 335.33 . The SMILES representation of the molecule is CSc1ncc2C=C (Oc3ccc (F)cc3F)C (=O)N ©c2n1 .
Molecular Structure Analysis
The molecular structure of this compound involves a pyrido[2,3-d]pyrimidin-7(8H)-one core with a 2,4-difluorophenoxy group at the 6-position, a methyl group at the 8-position, and a methylthio group at the 2-position .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 335.33 . Other specific properties such as density, boiling point, melting point, and flash point are not available in the search results .科学研究应用
Kinase Inhibition
Fused pyrimidines, like the one , are known to be privileged scaffolds in the development of kinase inhibitors . Kinases are enzymes that play a crucial role in signal transduction and are implicated in various diseases, including cancer. The compound’s structural features may allow it to fit into the ATP-binding pocket of kinases, potentially inhibiting their activity. This inhibition can be harnessed to develop targeted therapies for diseases where kinase activity is deregulated.
Anticancer Agents
The structural similarity of this compound to known anticancer drugs such as Gefitinib and Erlotinib suggests its potential application as an anticancer agent . By inhibiting specific kinases involved in tumor proliferation and survival, compounds like this could be used to halt the growth of cancer cells.
MAP4K4 Inhibition
The compound’s core structure is similar to inhibitors of Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4), a kinase involved in the regulation of numerous biological processes . Inhibiting MAP4K4 has been shown to have therapeutic potential in treating diseases such as diabetes and inflammation, as well as cancer.
Fragment-Based Drug Discovery
This compound could serve as a starting point in fragment-based drug discovery (FBDD) approaches . FBDD involves the screening of low-molecular-weight compounds (fragments) against biological targets, and the compound could be a valuable fragment due to its efficient binding to kinases.
Chemical Biology Probes
Due to its potential for selective kinase inhibition, the compound could be used as a chemical probe in biological studies to understand the role of specific kinases in cellular processes . These probes can help elucidate the signaling pathways and mechanisms of action of kinases in various diseases.
Lead Compound Optimization
The compound’s structure provides a versatile scaffold for chemical modifications, making it a suitable lead compound in medicinal chemistry programs aimed at optimizing drug properties such as potency, selectivity, and pharmacokinetics .
Structural Biology Studies
The compound could be used in structural biology to study the interaction between small molecules and kinases at the atomic level . Understanding these interactions is crucial for rational drug design and can lead to the development of more effective and selective kinase inhibitors.
Pharmacophore Development
The compound’s structure contains key pharmacophoric elements that are essential for kinase binding . It can be used to develop pharmacophore models that predict the binding affinity of related compounds, aiding in the design of new drugs with improved efficacy.
作用机制
Target of Action
The primary target of this compound is the Bromodomain and Extraterminal Domain (BET) family . The BET family of proteins plays a crucial role in regulating gene expression. These proteins recognize acetylated lysine residues on histone tails, which is a key event in the reading of epigenetic marks.
Mode of Action
The compound acts as a BET bromodomain inhibitor . It binds to the bromodomains of BET proteins, preventing them from recognizing acetylated lysine residues. This disrupts the normal function of BET proteins, leading to changes in gene expression.
Biochemical Pathways
The inhibition of BET proteins affects various biochemical pathways. These proteins are involved in the regulation of several genes, including those involved in cell cycle progression and apoptosis. Therefore, the inhibition of BET proteins can lead to the suppression of cell proliferation and induction of cell death .
Pharmacokinetics
The compound has been designed to have excellent potency and drug metabolism and pharmacokinetics (DMPK) properties . It demonstrates advantageous exposures and half-life both in animal models and in humans , suggesting good bioavailability.
Result of Action
The compound demonstrates excellent potency in biochemical and cellular assays . It shows in vivo efficacy in mouse models of cancer progression and inflammation , indicating that it can effectively suppress the proliferation of cancer cells and reduce inflammation.
属性
IUPAC Name |
6-(2,4-difluorophenoxy)-8-methyl-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F2N3O2S/c1-20-13-8(7-18-15(19-13)23-2)5-12(14(20)21)22-11-4-3-9(16)6-10(11)17/h3-7H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPIBOTZZXBWGAQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=NC=C2C=C(C1=O)OC3=C(C=C(C=C3)F)F)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F2N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,4-difluorophenoxy)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

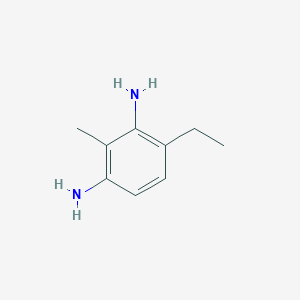

![[(2,6-Diethylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B129553.png)
![(2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylbutanoic acid](/img/structure/B129554.png)
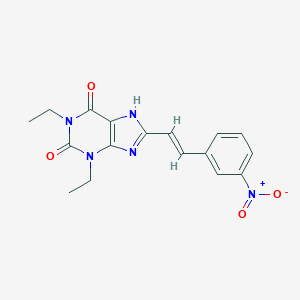
![1-Acetyldihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione](/img/structure/B129559.png)
![3,6-diamino-2H-pyrazolo[3,4-b]pyrazine-5-carbonitrile](/img/structure/B129560.png)

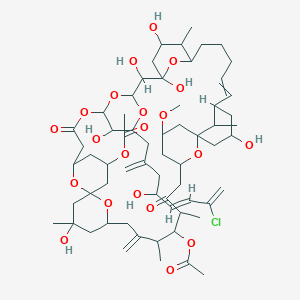

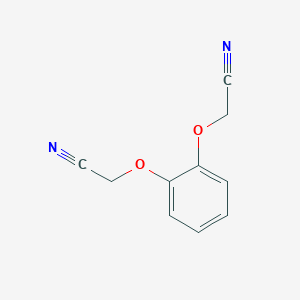
amino]methyl]-3-nitro-4-(phenylmethoxy)benzenem](/img/structure/B129594.png)
